Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, such as ethyl (3-fluoro-4-methylbenzoyl)acetate . This intermediate is then subjected to further reactions, including condensation, cyclization, and esterification, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific arrangement of atoms and functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.
Biological Activity
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse structural features, including a thiazole ring, a pyrrole moiety, and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C26H23FN2O5S with a molecular weight of approximately 463.54 g/mol. The presence of functional groups such as the fluorine atom and multiple methyl groups contributes to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups essential for its biological activity. The synthetic pathway generally includes the formation of the thiazole and pyrrole rings, followed by the introduction of substituents at specific positions to enhance biological efficacy.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. A study screened a library of compounds on multicellular spheroids and identified derivatives with significant cytotoxic effects against various cancer cell lines. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also shown promise in antimicrobial assays, demonstrating activity against both Gram-positive and Gram-negative bacteria. The structure's complexity allows it to interact with bacterial cell membranes or inhibit essential enzymatic pathways.
Antiviral Activity
In vitro studies have indicated potential antiviral activity against Hepatitis B virus (HBV). Compounds with similar structural motifs have been reported to inhibit HBV polymerase effectively, suggesting that this compound could be a lead candidate for further antiviral development.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Anticancer Screening : In a study published in ResearchGate, researchers screened a drug library on multicellular spheroids and identified novel anticancer compounds. Ethyl derivatives showed significant cytotoxicity against breast cancer cell lines (Fayad et al., 2019) .
- Antimicrobial Studies : A comparative analysis of thiazole derivatives indicated that those with similar substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli (Pandey et al., 2009) .
- Antiviral Research : A study on nucleoside analogues found that compounds structurally related to Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-... demonstrated effective inhibition of HBV replication in vitro (Nguyen et al., 2019) .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-... compared to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-...] | Thiazole ring, pyrrole moiety | Anticancer, antimicrobial, antiviral |
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) | Similar thiazole and pyrrole rings | Antimicrobial |
Ethyl 4-hydroxy-6-methylpyridine | Hydroxypyridine structure | Antitumor activity |
Properties
Molecular Formula |
C28H27FN2O5S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
ethyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27FN2O5S/c1-6-36-27(35)25-16(5)30-28(37-25)31-22(18-11-9-17(10-12-18)14(2)3)21(24(33)26(31)34)23(32)19-8-7-15(4)20(29)13-19/h7-14,22,32H,6H2,1-5H3/b23-21- |
InChI Key |
UGUVQLGGMIMEAN-LNVKXUELSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
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